BenchChemオンラインストアへようこそ!

Valacyclovir

Pharmacokinetics Bioavailability Prodrug

Valacyclovir (CAS 124832-26-4), the L-valyl ester prodrug of acyclovir, is an antiviral agent active against herpes simplex virus (HSV) and varicella-zoster virus (VZV). Following oral administration, valacyclovir is rapidly and nearly completely converted to acyclovir and L-valine via first-pass intestinal and hepatic metabolism.

Molecular Formula C13H20N6O4
Molecular Weight 324.34 g/mol
CAS No. 124832-26-4
Cat. No. B1662844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameValacyclovir
CAS124832-26-4
Synonyms2-((2-amino-6-oxo-3H-purin-9(6H)-yl)methoxy)ethyl 2-amino-3-methylbutanoate
Molecular FormulaC13H20N6O4
Molecular Weight324.34 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)N
InChIInChI=1S/C13H20N6O4/c1-7(2)8(14)12(21)23-4-3-22-6-19-5-16-9-10(19)17-13(15)18-11(9)20/h5,7-8H,3-4,6,14H2,1-2H3,(H3,15,17,18,20)/t8-/m0/s1
InChIKeyHDOVUKNUBWVHOX-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityCrystalline solid, occurs as hydrate. UV max (water): 252.8 nm (e 8530). Solubility in water: 174 mg/mL /Valacyclovir hydrochloride/
3.55e+00 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Valacyclovir CAS 124832-26-4: A Prodrug Antiviral with Quantifiable Pharmacokinetic Advantages Over Acyclovir


Valacyclovir (CAS 124832-26-4), the L-valyl ester prodrug of acyclovir, is an antiviral agent active against herpes simplex virus (HSV) and varicella-zoster virus (VZV) [1]. Following oral administration, valacyclovir is rapidly and nearly completely converted to acyclovir and L-valine via first-pass intestinal and hepatic metabolism [2]. This prodrug design substantially enhances oral bioavailability compared to acyclovir, enabling less frequent dosing while maintaining equivalent antiviral efficacy [3]. Valacyclovir is indicated for the treatment of herpes zoster (shingles), genital herpes, and cold sores, and is available in multiple dosage forms including tablets and caplets in 500 mg and 1000 mg strengths [4].

Why In-Class Substitution of Valacyclovir with Acyclovir or Famciclovir Compromises Therapeutic Efficiency and Cost Management


Valacyclovir, acyclovir, and famciclovir are all guanosine nucleoside analogues with activity against herpes viruses, yet they are not therapeutically interchangeable due to substantial differences in oral bioavailability, dosing frequency, and cost per treatment course [1]. Acyclovir exhibits poor oral bioavailability (10–20%), necessitating high and frequent dosing (e.g., 200 mg five times daily) to achieve therapeutic plasma concentrations . In contrast, valacyclovir's absolute bioavailability of approximately 54.5% allows for once- or twice-daily dosing, which directly improves patient adherence and reduces pill burden [2]. While famciclovir demonstrates comparable clinical efficacy to valacyclovir, its treatment course is approximately 68% more expensive ($140.70 vs $83.90), a critical factor in procurement and formulary decision-making [3]. Substituting valacyclovir with acyclovir therefore risks suboptimal adherence due to dosing inconvenience, while substituting with famciclovir unnecessarily increases treatment costs without corresponding clinical benefit [4].

Quantitative Evidence Supporting Selection of Valacyclovir Over Comparator Antivirals


Oral Bioavailability of Acyclovir from Valacyclovir is 3–5× Higher than Oral Acyclovir

The absolute bioavailability of acyclovir following oral administration of valacyclovir is 54.5% ± 9.1%, compared to 10–20% for oral acyclovir [1][2]. This represents a 3- to 5-fold increase in systemic exposure to the active moiety acyclovir [3]. The improved bioavailability results from valacyclovir's enhanced gastrointestinal absorption and rapid, near-complete conversion to acyclovir via first-pass metabolism [4].

Pharmacokinetics Bioavailability Prodrug

Cost-Effectiveness Advantage: Valacyclovir vs. Famciclovir for Herpes Zoster

In a randomized controlled trial of 597 immunocompetent patients aged ≥50 years with herpes zoster, valacyclovir and famciclovir demonstrated comparable clinical efficacy, with no statistically significant difference in resolution of zoster-associated pain (hazard ratio 1.02; 95% CI 0.84–1.23; P=0.84) [1]. However, the wholesale cost per treatment course was $83.90 for valacyclovir versus $140.70 for famciclovir, representing a 40% cost reduction favoring valacyclovir [2].

Health Economics Cost-Effectiveness Herpes Zoster

Dosing Convenience: Reduced Daily Pill Frequency vs. Acyclovir

For the treatment of genital herpes, valacyclovir can be administered once or twice daily, whereas acyclovir requires dosing three to five times daily to achieve comparable antiviral effect [1]. Specifically, valacyclovir 1 g once daily is as effective as 2 g daily, while acyclovir requires 200 mg five times daily or 400 mg three times daily [2]. This reduced dosing frequency is a direct consequence of valacyclovir's 3–5× higher oral bioavailability of the active moiety acyclovir [3].

Dosing Regimen Patient Adherence Genital Herpes

Superior Aqueous Solubility Enables Diverse Formulation Strategies

Valacyclovir hydrochloride exhibits a maximum aqueous solubility of 174 mg/mL at 25°C, which is substantially higher than acyclovir [1]. This high solubility, coupled with the hydrochloride salt form, facilitates the development of various oral solid dosage forms, including tablets, caplets, and oral suspensions [2]. In contrast, acyclovir's lower solubility limits formulation options and may contribute to its lower oral bioavailability [3]. The pKa values for valacyclovir hydrochloride are 1.90, 7.47, and 9.43, influencing its pH-dependent solubility and absorption profile .

Physicochemical Properties Solubility Formulation

Consistent Bioavailability Across Special Populations Including the Elderly

The absolute bioavailability of acyclovir following valacyclovir administration remains consistent at approximately 54–55% across a wide range of patient populations, including the elderly and those with advanced HIV disease or impaired hepatic function [1]. In a study of immunocompromised children, the mean bioavailability of acyclovir from valacyclovir was 64%, further demonstrating robust prodrug conversion even in pediatric populations [2]. While renal impairment does necessitate dose adjustment, the consistent bioavailability in other special populations supports predictable and reliable therapeutic outcomes [3].

Pharmacokinetics Geriatric Special Populations

High-Value Application Scenarios for Valacyclovir CAS 124832-26-4 in Antiviral Research and Clinical Procurement


Cost-Constrained Formulary Management for Herpes Zoster Treatment

Procurement of valacyclovir over famciclovir for the treatment of herpes zoster yields equivalent clinical outcomes (hazard ratio for pain resolution 1.02, P=0.84) at a 40% lower treatment course cost ($83.90 vs $140.70) [1]. This cost differential is particularly impactful for healthcare systems managing large patient populations or operating under fixed drug budgets [2].

Improving Adherence in Chronic Suppressive Therapy for Genital Herpes

Valacyclovir's once-daily dosing regimen (500–1000 mg/day) for suppressive therapy of genital herpes directly addresses the adherence challenges associated with acyclovir's 3–5× daily dosing requirement [1]. The 54.5% absolute bioavailability of acyclovir from valacyclovir enables this simplified dosing while maintaining therapeutic plasma concentrations [2].

Research Applications Requiring High and Consistent Oral Bioavailability of Acyclovir

In preclinical or clinical research settings where high and predictable systemic exposure to acyclovir is required, valacyclovir provides a 3–5× bioavailability advantage over oral acyclovir [1]. Its consistent conversion to acyclovir via non-CYP450 pathways ensures reliable pharmacokinetics across diverse subject populations, including elderly and immunocompromised individuals [2].

Formulation Development Leveraging High Aqueous Solubility

Valacyclovir hydrochloride's high aqueous solubility (174 mg/mL at 25°C) facilitates the development of a wide range of oral dosage forms, including taste-masked suspensions, dry powders for reconstitution, and high-dose tablets [1]. This solubility advantage over acyclovir supports flexible manufacturing processes and diverse product presentations for different patient populations (e.g., pediatrics, geriatrics) [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for Valacyclovir

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.